molecular formula C24H25N3O2 B4513816 N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4513816
M. Wt: 387.5 g/mol
InChI Key: XTZQQAIJZFIBOT-UHFFFAOYSA-N
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Description

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the cyclohexene derivative: Starting from cyclohexanone, a Wittig reaction can be employed to introduce the alkene functionality.

    Naphthalene derivative synthesis: The naphthalene moiety can be synthesized through Friedel-Crafts acylation followed by reduction.

    Pyridazinone core construction: The pyridazinone ring is often formed via cyclization reactions involving hydrazine derivatives and diketones.

    Final coupling: The final step involves coupling the cyclohexene and naphthalene derivatives with the pyridazinone core under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (Br₂, Cl₂), nucleophiles (NH₃, OH⁻)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce halogens, amines, or hydroxyl groups into the aromatic rings.

Scientific Research Applications

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(phenyl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-1-yl)-6-oxopyridazin-1(6H)-yl]acetamide
  • N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(biphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Uniqueness

N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide is unique due to its specific combination of structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the naphthalene moiety, in particular, may enhance its ability to interact with certain molecular targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2/c28-23(25-15-14-18-6-2-1-3-7-18)17-27-24(29)13-12-22(26-27)21-11-10-19-8-4-5-9-20(19)16-21/h4-6,8-13,16H,1-3,7,14-15,17H2,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTZQQAIJZFIBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 3
Reactant of Route 3
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 4
Reactant of Route 4
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 5
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 6
N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetamide

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